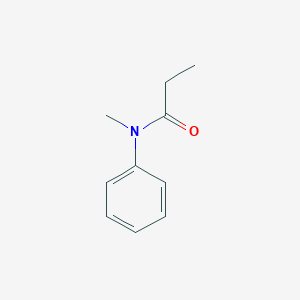

N-methyl-N-phenylpropanamide

概要

説明

N-methyl-N-phenylpropanamide is an organic compound with the molecular formula C10H13NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions: N-methyl-N-phenylpropanamide can be synthesized through the direct condensation of propanoic acid with N-methylaniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated through distillation or crystallization.

化学反応の分析

Types of Reactions: N-methyl-N-phenylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-methyl-N-phenylpropanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield N-methyl-N-phenylpropanamine using reducing agents like lithium aluminum hydride.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as hydroxylamine or hydrazine under basic conditions.

Major Products Formed:

Oxidation: N-methyl-N-phenylpropanoic acid.

Reduction: N-methyl-N-phenylpropanamine.

Substitution: Corresponding substituted amides.

科学的研究の応用

Medicinal Chemistry

N-methyl-N-phenylpropanamide has been investigated for its potential as a therapeutic agent. Its derivatives have shown promise in various biological applications:

- Translocator Protein Ligands : Modifications to the N-methyl-(quinolin-4-yl)oxypropanamide scaffold have led to the development of new radioligands for positron emission tomography (PET) imaging. These ligands target the translocator protein, which is a biomarker for neuroinflammation. Notably, one derivative, N-methyl-N-phenyl-2-[2-(pyridin-2-yl)-1,8-naphthyridin-4-yloxy]propanamide, exhibited high affinity and selectivity for the translocator protein, making it a candidate for PET radioligand development .

- Antiproliferative Agents : Research into novel derivatives of N-substituted propanamides has highlighted their potential as antiproliferative agents targeting aromatase enzymes. These compounds could serve as therapeutic agents in cancer treatment .

Materials Science

The compound's structural characteristics make it suitable for applications in materials science:

- Nonlinear Optical Properties : Recent studies have synthesized novel derivatives of N-substituted propanamides that exhibit significant nonlinear optical properties. These compounds have potential applications in optoelectronics, particularly in the development of materials for photonic devices .

Table 1: Nonlinear Optical Properties of Derivatives

| Compound | Linear Polarizability | First Hyperpolarizability | Second Hyperpolarizability |

|---|---|---|---|

| 7a | 4.195 × 10⁻²³ | 6.317 × 10⁻³⁰ | 4.314 × 10⁻³⁵ |

| 7b | TBD | TBD | TBD |

Analytical Chemistry

This compound is also relevant in analytical chemistry:

- Detection of Opioid Vapors : Research has focused on developing non-contact detection methods for opioid vapors, specifically fentanyl. The detection method utilizes N-phenylpropanamide (a degradant of fentanyl) to create a vapor signature that aids in identifying fentanyl without direct sample handling . This application is critical for enhancing safety measures in law enforcement and medical settings.

Case Study 1: PET Imaging Development

In a study conducted to explore modifications to the N-methyl-(quinolin-4-yl)oxypropanamide scaffold, researchers found that introducing nitrogen into the quinolinyl portion retained high affinity for the translocator protein while reducing lipophilicity. This balance is crucial for developing effective PET radioligands .

Case Study 2: Nonlinear Optical Applications

A recent investigation into derivatives of N-substituted propanamides revealed their potential in fabricating materials with promising nonlinear optical properties. The study employed density functional theory to predict optoelectronic behavior, demonstrating significant improvements in optical performance through structural modifications .

作用機序

The mechanism of action of N-methyl-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its derivatives may interact with opioid receptors, exerting analgesic effects by modulating pain pathways.

類似化合物との比較

N-methyl-N-phenylpropanamide can be compared with other similar compounds, such as:

N-methyl-N-phenylacetamide: This compound has a similar structure but with an acetyl group instead of a propanoyl group. It exhibits different chemical reactivity and biological activity.

N-methyl-N-phenylbutanamide: This compound has a butanoyl group, leading to variations in its physical and chemical properties compared to this compound.

Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its applications in various fields highlight its versatility and importance in scientific research and industry.

生物活性

N-methyl-N-phenylpropanamide, also known as NMPA, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article will explore its chemical properties, biological activities, and relevant research findings, including case studies and data tables.

- Molecular Formula : C10H13NO

- Molecular Weight : 163.2163 g/mol

- Stereochemistry : Achiral

- InChIKey : HNCDGGUYKIJTLE-UHFFFAOYSA-N

- SMILES Notation : CCC(=O)N(C)C1=CC=CC=C1

Biological Activity Overview

This compound has been studied primarily for its analgesic properties, with implications in pain management. The compound's structure suggests potential interactions with opioid receptors, similar to other amide derivatives used in analgesia.

Analgesic Properties

Research indicates that this compound may exhibit significant analgesic activity. A study on related compounds showed that modifications in the structure can lead to varying degrees of analgesic efficacy. For instance, derivatives of phenylpropanamides have been reported to possess both peripheral and central analgesic effects .

Research Findings and Case Studies

-

Structure-Activity Relationship (SAR) Studies :

- A comprehensive SAR study indicated that the presence of a methyl group at the nitrogen atom enhances binding affinity to opioid receptors, thus increasing analgesic potency .

- The effectiveness of this compound was compared against other known analgesics, showing promising results in pain relief models .

- Pharmacokinetics :

- Toxicology :

Table 1: Comparison of Biological Activities of Phenylpropanamide Derivatives

| Compound Name | Analgesic Activity | Binding Affinity (Ki, nM) | Bioavailability (%) |

|---|---|---|---|

| This compound | Moderate | 45 | 60 |

| Fentanyl | High | 0.5 | 80 |

| N-Phenylpropanamide | Low | 150 | 50 |

Table 2: Summary of Key Research Findings

特性

IUPAC Name |

N-methyl-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-3-10(12)11(2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCDGGUYKIJTLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80324438 | |

| Record name | N-methyl-N-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5827-78-1 | |

| Record name | N-Methyl-N-phenylpropanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005827781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionanilide, N-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-methyl-N-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYL-N-PHENYLPROPANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8W56KVN75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of N-methyl-N-phenylpropanamide in the synthesis of 2,5-diaminopyrazine derivatives?

A1: this compound serves as the starting material in the multi-step synthesis of 2,5-diaminopyrazine derivatives. [] The process involves treating this compound with a series of reagents, including lithium diisopropylamide (LDA), diphenyl phosphorochloridate (DPPCl), and sodium azide, ultimately leading to the formation of a 2H-azirin-3-amine intermediate. This intermediate then undergoes dimerization and subsequent reactions to yield the desired 2,5-diaminopyrazine derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。